molecular formula C18H25N5O B11031767 1-(4,6-Dimethylpyrimidin-2-yl)-3-[4-(pentyloxy)phenyl]guanidine

1-(4,6-Dimethylpyrimidin-2-yl)-3-[4-(pentyloxy)phenyl]guanidine

Cat. No.: B11031767
M. Wt: 327.4 g/mol
InChI Key: QSABQGQZCAHCHR-UHFFFAOYSA-N
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Description

N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’-[4-(PENTYLOXY)PHENYL]GUANIDINE is a synthetic organic compound that belongs to the class of guanidines. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’-[4-(PENTYLOXY)PHENYL]GUANIDINE typically involves the reaction of 4,6-dimethyl-2-pyrimidinylamine with 4-(pentyloxy)phenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are commonly used to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as crystallization, distillation, or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’-[4-(PENTYLOXY)PHENYL]GUANIDINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’-[4-(PENTYLOXY)PHENYL]GUANIDINE has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’-[4-(PENTYLOXY)PHENYL]GUANIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’-[4-(HEXYLOXY)PHENYL]GUANIDINE
  • N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’-[4-(BUTYLOXY)PHENYL]GUANIDINE

Uniqueness

N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’-[4-(PENTYLOXY)PHENYL]GUANIDINE is unique due to its specific structural features, such as the pentyloxy group attached to the phenyl ring

Properties

Molecular Formula

C18H25N5O

Molecular Weight

327.4 g/mol

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)-1-(4-pentoxyphenyl)guanidine

InChI

InChI=1S/C18H25N5O/c1-4-5-6-11-24-16-9-7-15(8-10-16)22-17(19)23-18-20-13(2)12-14(3)21-18/h7-10,12H,4-6,11H2,1-3H3,(H3,19,20,21,22,23)

InChI Key

QSABQGQZCAHCHR-UHFFFAOYSA-N

Isomeric SMILES

CCCCCOC1=CC=C(C=C1)N/C(=N\C2=NC(=CC(=N2)C)C)/N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)NC(=NC2=NC(=CC(=N2)C)C)N

Origin of Product

United States

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